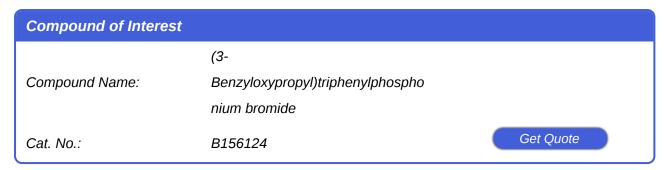




Part 1: (3-Benzyloxypropyl)triphenylphosphonium bromide (CAS 54314-85-1)

Author: BenchChem Technical Support Team. Date: December 2025



(3-Benzyloxypropyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a versatile reagent in organic synthesis, most notably as a Wittig reagent for the formation of alkenes.[1][2] Its utility extends to the synthesis of complex molecules, including potential antitumor agents.[2]

Chemical and Physical Properties

The key physicochemical properties of **(3-Benzyloxypropyl)triphenylphosphonium bromide** are summarized in the table below.



Property	Value	References
CAS Number	54314-85-1	[1][2][3]
Molecular Formula	C28H28BrOP	[1]
Molecular Weight	491.40 g/mol	
Appearance	White to off-white powder	[1][3]
Melting Point	153-154 °C	
Purity	≥98%	[1][2]
Storage	Store at room temperature	[1][3]

Suppliers

This reagent is available from several major chemical suppliers:

Supplier	Website
Sigma-Aldrich	INVALID-LINK
Chem-Impex	INVALID-LINK
Santa Cruz Biotechnology	INVALID-LINK
Alachem Co., Ltd.	INVALID-LINK
Fisher Scientific	INVALID-LINK

Experimental Protocols

The primary application of **(3-Benzyloxypropyl)triphenylphosphonium bromide** is in the Wittig reaction. Below is a general experimental protocol for its use in olefination.

General Protocol for Wittig Reaction:

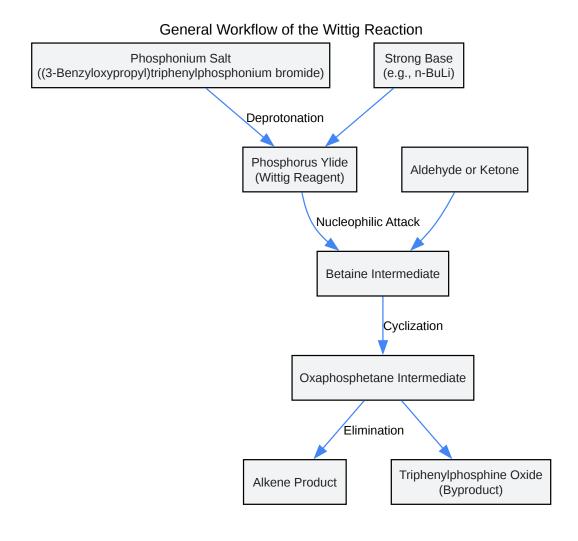
Ylide Generation:



- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (3-Benzyloxypropyl)triphenylphosphonium bromide in a suitable anhydrous solvent (e.g., THF, diethyl ether).
- Cool the solution to a low temperature (typically -78 °C to 0 °C).
- Slowly add a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK), to deprotonate the phosphonium salt and form the corresponding ylide. The formation of the ylide is often indicated by a color change.
- Reaction with Carbonyl Compound:
 - To the freshly prepared ylide solution, add a solution of the desired aldehyde or ketone in the same anhydrous solvent dropwise at the same low temperature.
 - Allow the reaction mixture to stir at low temperature for a specified time, then gradually warm to room temperature and stir for several hours to overnight.
- Work-up and Purification:
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
 - Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
 - Filter off the drying agent and concentrate the solvent under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Logical Workflow for Wittig Reaction





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Caption: General workflow of the Wittig reaction.

Part 2: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)

While the user's query mentioned a pyrimidinetrione, extensive database searches indicate that a more relevant and commercially available compound is 5-(4-chlorobutyl)-1-cyclohexyl-1H-



tetrazole. This compound is a key intermediate in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[4]

Chemical and Physical Properties

The key physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized below.

Property	Value	References
CAS Number	73963-42-5	[5][6]
Molecular Formula	C11H19CIN4	[5][6]
Molecular Weight	242.75 g/mol	[5][6]
Appearance	White to off-white solid	[6]
Melting Point	49-52 °C	[4][6]
Boiling Point	425.2 °C (Predicted)	[6]
Storage	2-8 °C, sealed in dry conditions	[6]

Suppliers

This intermediate is available from various suppliers, often specializing in pharmaceutical ingredients and intermediates.

Website
INVALID-LINK



Experimental Protocols

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole:

A common synthetic route involves the reaction of N-cyclohexyl-5-chloropentanamide with a chlorinating agent followed by cyclization with an azide source.

- Amide Formation: React cyclohexylamine with 5-chlorovaleroyl chloride in the presence of a base to form N-cyclohexyl-5-chloropentanamide.
- Imidoyl Chloride Formation: Treat the amide with a chlorinating agent like phosphorus pentachloride (PCI₅) in a solvent such as benzene or toluene.
- Cyclization: Add an azide source, for example, sodium azide or trimethylsilyl azide, to the imidoyl chloride intermediate to form the tetrazole ring.
- Work-up and Purification: The reaction is typically quenched with water, and the product is
 extracted with an organic solvent. The solvent is then removed, and the crude product can
 be purified by recrystallization or chromatography.

Role in Cilostazol Synthesis and Signaling Pathway

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a crucial building block for the synthesis of Cilostazol. The 4-chlorobutyl side chain allows for alkylation of a quinolinone core to assemble the final drug molecule.

Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3), specifically the PDE3A subtype. PDE3 enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3A, Cilostazol increases intracellular levels of cAMP in platelets and vascular smooth muscle cells. This leads to vasodilation and inhibition of platelet aggregation, which are the therapeutic effects of the drug.



Cilostazol Mechanism of Action via PDE3A Inhibition Cilostazol Synthesis 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole Quinolinone Derivative Cellular Signaling Pathway Cilostazol ATP Adenylate Cyclase Inhibition Activation PDE3A cAMP Hydrolysis Activation Protein Kinase A AMP (Active) VASP Phosphorylation Inhibition of Platelet Aggregation

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Caption: Synthesis of Cilostazol and its inhibitory effect on the PDE3A pathway.



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